molecular formula C21H17ClN2O4S B2517563 2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 380194-24-1

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Cat. No.: B2517563
CAS No.: 380194-24-1
M. Wt: 428.89
InChI Key: ANOWGCKXSLFEHH-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core with three key substituents:

  • Position 2: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
  • Position 4: A 4-methylbenzenesulfonyl (tosyl) group, enhancing thermal stability and influencing electronic properties.
  • Position 5: An amine group linked to a furan-2-ylmethyl substituent, which may facilitate hydrogen bonding or π-π interactions.

Its molecular formula is C₂₂H₂₀ClN₂O₄S, with a CAS registry number 380194-24-1 .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWGCKXSLFEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S, and it features a complex structure that includes a chlorophenyl group, a furan moiety, and a sulfonamide group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including the compound . In vitro assays demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone.

Microorganism MIC (µM) Standard Antibiotic (Ceftriaxone) MIC (µM)
Staphylococcus aureus204
Escherichia coli400.1

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In a series of cell proliferation assays, it was found to inhibit the growth of various cancer cell lines, particularly those associated with RET kinase mutations. The mechanism appears to involve the inhibition of RET signaling pathways, which are critical in many cancers.

Cell Line Inhibition (%) IC50 (µM)
RET-mutant lung cancer7510
Breast cancer6015

Inhibition of cell proliferation was confirmed through flow cytometry and apoptosis assays, indicating that the compound induces programmed cell death in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • RET Kinase Inhibition : The compound selectively inhibits RET kinase activity, which plays a pivotal role in cell signaling pathways associated with tumor growth.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • A study involving murine models demonstrated significant tumor regression upon treatment with the compound, supporting its potential as an anticancer agent.
  • Clinical trials are currently underway to evaluate its safety and efficacy in human subjects with specific RET-driven malignancies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound could be a promising candidate for further development in cancer therapy .

Drug Design and Synthesis

The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and subsequent functionalization with various substituents. The design process often employs quantitative structure–activity relationship (QSAR) modeling to predict biological activity based on chemical structure .

Case Study 1: In Vitro Evaluation

A comprehensive study evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines following National Cancer Institute protocols. The findings demonstrated that the compound exhibited a mean growth inhibition rate of 12.53% across various lines, indicating its potential as a lead compound for drug development .

Case Study 2: Molecular Modeling

Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets, such as protein kinases involved in cancer progression. These studies provide insights into its binding affinities and help optimize its structure for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Sulfonyl Group Variations

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS: 862794-91-0)
  • Structural Differences :
    • The sulfonyl group is attached to a 4-chlorophenyl ring instead of 4-methylphenyl.
    • The amine substituent is a 4-fluorophenyl group rather than furan-2-ylmethyl.
  • The 4-chlorophenylsulfonyl group may enhance electron-withdrawing effects relative to the tosyl group, affecting reactivity .
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
  • Structural Differences :
    • Contains a 2-methoxyethyl group instead of furan-2-ylmethyl.
    • Sulfonyl group is on a 4-chlorophenyl ring.
  • Implications :
    • The 2-methoxyethyl substituent introduces polarity, improving aqueous solubility compared to aromatic groups.
    • The absence of a methyl group on the sulfonyl-linked phenyl ring may reduce steric hindrance in binding interactions .

Heterocycle Replacement: Oxazole vs. Thiazole

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (CAS: 868214-04-4)
  • Structural Differences :
    • Replaces the oxazole core with a thiazole ring.
    • Contains dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).
  • Implications: Thiazole’s sulfur atom may enhance metabolic stability but reduce aromatic π-stacking capacity.

Substituent Modifications: Amine Group Variations

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1)
  • Structural Differences: The amine substituent is a 3-morpholinopropyl group. The sulfonyl group is attached to a plain benzene ring.
  • Implications :
    • The morpholine group introduces a tertiary amine, enhancing solubility via protonation at physiological pH.
    • The unsubstituted benzenesulfonyl group lacks the methyl group’s steric and electronic effects, possibly altering target binding .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-furaldehyde with appropriate amines to form the oxazole core.
  • Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Step 3 : N-alkylation with 2-(chlorophenyl) derivatives in the presence of a base like K₂CO₃. Critical parameters :
  • Maintain inert atmospheres (N₂/Ar) during sulfonylation to prevent hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are essential for confirming identity and purity post-synthesis?

  • Structural confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and integration ratios. For complex splitting patterns, 2D NMR (COSY, HSQC) is critical.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • Mass validation : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) within 2 ppm error .

Q. How should stability studies be designed under varying physicochemical conditions?

  • Conditions : Expose the compound to accelerated degradation (40°C/75% RH), acidic/basic buffers (pH 1–13), and UV light (254 nm).
  • Analysis : Quantify degradation products via HPLC with photodiode array detection. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Software : Use SHELXL for least-squares refinement, leveraging constraints for disordered atoms.
  • Twinning analysis : Test for twinning using the ROTAX routine in PLATON.
  • Hydrogen bonding : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like R22(8)\text{R}_2^2(8) rings in crystal packing .

Q. What strategies address conflicting bioassay data in structure-activity relationship (SAR) studies?

  • Assay validation : Replicate experiments using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with CRF1 receptor homologs.
  • Analog benchmarking : Test structurally related sulfonamide-oxazole derivatives to isolate pharmacophore contributions .

Q. How can supramolecular interactions in crystal structures be systematically elucidated?

  • Hydrogen-bond networks : Use Mercury (CCDC) to visualize and quantify OH-N\text{O} \cdots \text{H-N} and C-Hπ\text{C-H} \cdots \pi interactions.
  • Graph set notation : Classify motifs (e.g., chains, rings) to predict packing stability.
  • Software integration : Combine SHELX (refinement) and WinGX (visualization) for error-checking anisotropic displacement parameters .

Q. What methodologies resolve conflicting spectroscopic data during structural assignments?

  • 2D NMR cross-validation : Use NOESY to confirm spatial proximity of aromatic protons.
  • DFT calculations : Compare experimental 13C^{13} \text{C}-NMR shifts with Gaussian-optimized structures (B3LYP/6-31G**).
  • Isotopic labeling : Synthesize 15N^{15} \text{N}-labeled analogs to resolve ambiguous amine signals .

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